6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
The synthesis of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzofuran core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional substituents on the aromatic rings.
Scientific Research Applications
6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one include:
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid: This compound shares the 4-chlorobenzyl group but has a different core structure.
4-[(4-Chlorobenzyl)oxy]-N’-((E)-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)benzohydrazide: This compound also features the 4-chlorobenzyl group and has similar functional groups.
The uniqueness of this compound lies in its specific combination of substituents and the benzofuran core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClO6 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
(2Z)-6-[(4-chlorophenyl)methoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H21ClO6/c1-28-20-11-6-16(24(29-2)25(20)30-3)12-22-23(27)19-10-9-18(13-21(19)32-22)31-14-15-4-7-17(26)8-5-15/h4-13H,14H2,1-3H3/b22-12- |
InChI Key |
PEQUQDBCBABKGA-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
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